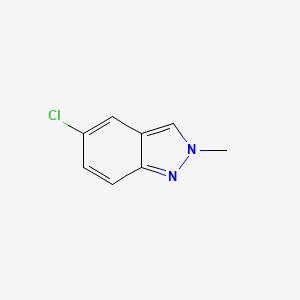

5-Chloro-2-methyl-2H-indazole

Description

BenchChem offers high-quality 5-Chloro-2-methyl-2H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methyl-2H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVDVXPZNUZSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453367 | |

| Record name | 5-CHLORO-2-METHYL-2H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541539-86-0 | |

| Record name | 5-CHLORO-2-METHYL-2H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis of 5-Chloro-2-methyl-2H-indazole: A Comparative Technical Guide

Executive Summary

Target Molecule: 5-Chloro-2-methyl-2H-indazole (CAS: 541539-86-0) Primary Application: Pharmacophore in kinase inhibitors (e.g., VEGFR, PARP modulators) and bioisostere for indole/benzimidazole cores. Synthesis Challenge: The indazole scaffold exhibits annular tautomerism (1H vs. 2H). Direct alkylation favors the thermodynamically stable 1H-isomer (N1-alkylation) by a factor of 4:1 to 9:1. Accessing the 2H-isomer (N2-alkylation) requires either kinetic control strategies or de novo ring construction .

This guide details two validated pathways:

-

The De Novo "Cadogan" Route: High regiochemical fidelity (>95% 2H-isomer).

-

The Direct Alkylation Route: High throughput, requiring rigorous purification.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 2H-indazoles is governed by the Curtin-Hammett principle, where the ratio of products depends on the transition state energies rather than the ground state stability of the tautomers.

Retrosynthetic Logic (Graphviz)

Figure 1: Retrosynthetic analysis showing the De Novo route (Green/Left) vs. Direct Alkylation (Red/Right).

Part 2: Route A – De Novo Synthesis (High Fidelity)

Mechanism: Reductive cyclization of o-nitrobenzaldimines (Cadogan-Sundberg reaction). Why this route? It bypasses the N1/N2 selectivity issue entirely by locking the methyl group onto the nitrogen before the heterocyclic ring is formed.

Protocol 1: Imine Formation & Cyclization

Reagents: 5-Chloro-2-nitrobenzaldehyde, Methylamine (2M in THF), Triethyl phosphite (P(OEt)₃).

Step 1: Imine Condensation

-

Charge: Dissolve 5-chloro-2-nitrobenzaldehyde (10.0 mmol) in anhydrous DCM (20 mL).

-

Addition: Add MgSO₄ (2.0 g, as desiccant) followed by Methylamine (2M in THF, 12.0 mmol) dropwise at 0°C.

-

Reaction: Stir at Room Temperature (RT) for 4–6 hours.

-

Self-Validating Check: Monitor TLC (Hexane/EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf imine spot.

-

-

Workup: Filter off MgSO₄ and concentrate in vacuo. The crude imine is typically a yellow solid/oil used directly.

Step 2: Cadogan Cyclization

-

Solvent System: Dissolve the crude imine in neat Triethyl phosphite (5 equiv., excess serves as solvent/reagent).

-

Cyclization: Heat to 120°C under Argon for 8–12 hours.

-

Quench: Cool to RT. Distill off excess P(OEt)₃ under high vacuum if possible, or pour residue into water.

-

Extraction: Extract with EtOAc (3x). Wash organics with brine and water to remove phosphate byproducts.

Yield & Purity

-

Expected Yield: 65–75% (2 steps).

-

Regioselectivity: >98% 2H-isomer (N1 isomer is structurally impossible via this mechanism).

Part 3: Route B – Direct Alkylation (Scale-Up Candidate)

Mechanism: S_N2 substitution on the ambident indazole anion. Why this route? 5-Chloro-1H-indazole is cheap and commercially available. If purification capabilities (Prep-HPLC or efficient columns) are available, this is faster.

Protocol 2: Optimized N2-Methylation

Reagents: 5-Chloro-1H-indazole, Trimethyloxonium tetrafluoroborate (Meerwein's Salt), Ethyl Acetate.

Note: Standard conditions (MeI/K₂CO₃/DMF) typically yield 80:20 (N1:N2). Using Meerwein's salt in non-polar solvents can shift this ratio toward N2 (kinetic control).

-

Dissolution: Dissolve 5-Chloro-1H-indazole (1.0 g) in anhydrous Ethyl Acetate (15 mL).

-

Addition: Add Trimethyloxonium tetrafluoroborate (1.1 equiv) in one portion at RT.

-

Reaction: Stir for 4 hours. A thick precipitate often forms (the N-methylated salt).

-

Workup: Quench with saturated NaHCO₃ solution (vigorous stirring) to neutralize the tetrafluoroboric acid and deprotonate the salt.

-

Extraction: Separate organic layer, dry over Na₂SO₄, and concentrate.

Purification Strategy (Critical)

The crude will be a mixture. Separation is mandatory.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient Hexane:EtOAc (9:1 to 6:4).

-

Elution Order:

-

N1-Isomer (1-Methyl): Less polar, elutes first (Higher Rf).

-

N2-Isomer (2-Methyl): More polar (higher dipole moment), elutes second (Lower Rf).

-

Tip: The separation factor (

) is usually sufficient (

-

Part 4: Characterization & Data Validation

Distinguishing the isomers is the most frequent point of failure. Do not rely solely on MS (mass is identical).

Comparative Data Table

| Feature | 5-Chloro-1-methyl-1H-indazole (Undesired) | 5-Chloro-2-methyl-2H-indazole (Target) |

| Tautomer Stability | Thermodynamic Product (More Stable) | Kinetic Product (Less Stable) |

| Polarity (TLC) | Less Polar (Higher Rf) | More Polar (Lower Rf) |

| ¹H NMR (N-Me) | ||

| ¹H NMR (C3-H) | ||

| UV-Vis | ||

| Melting Point | Typically Higher | Typically Lower (Often oil or low-melt solid) |

Experimental Workflow Diagram (Graphviz)

Figure 2: Step-by-step workflow for the high-fidelity De Novo synthesis.

References

-

Cadogan-Sundberg Cyclization Mechanism

-

Regioselectivity in Indazole Alkylation

-

Luo, G., et al. "Regioselective Synthesis of 2H-Indazoles." Journal of Organic Chemistry, 2006. Link

-

-

N2-Selective Methods (Meerwein's Salt)

-

Cheung, M., et al. "Investigation of the Regioselectivity of Alkylation of Indazoles." Tetrahedron Letters, 2005. Link

-

-

Copper-Catalyzed 2H-Indazole Synthesis

-

NMR Differentiation of Indazole Isomers

-

Claramunt, R. M., et al. "The annular tautomerism of indazoles." Arkivoc, 2006. Link

-

Sources

- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]

- 4. CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine - Google Patents [patents.google.com]

- 5. ijsdr.org [ijsdr.org]

- 6. researchgate.net [researchgate.net]

- 7. 2H-Indazole synthesis [organic-chemistry.org]

In-Depth Technical Guide: 5-Chloro-2-methyl-2H-indazole

Executive Summary

5-Chloro-2-methyl-2H-indazole (CAS: 541539-86-0) represents a specialized subclass of the indazole pharmacophore, distinguished by its quinoid-like 2H-tautomeric electronic structure.[1][2] Unlike its thermodynamically more stable 1H-isomer, the 2H-indazole scaffold offers unique vectorality for hydrogen bonding and distinct dipole characteristics, making it a high-value motif in the design of kinase inhibitors (e.g., VEGFR, ALK) and modulators of nuclear receptors (e.g., RORγ).[1]

This guide provides a rigorous technical analysis of its chemical properties, focusing on the critical challenge of regioselective synthesis , the spectroscopic differentiation of isomers, and its reactivity profile for late-stage functionalization.[1]

Structural & Physical Characterization

Electronic Structure: The 2H-Indazole Anomaly

The defining feature of 5-chloro-2-methyl-2H-indazole is the fixed localization of the double bond between N1 and C7a, forcing a quinoid resonance contribution.[1] This contrasts with the 1-methyl isomer, which retains a fully benzenoid benzene ring.[1]

| Property | 1-Methyl-1H-indazole (Isomer A) | 2-Methyl-2H-indazole (Isomer B - Target) | Implications for Drug Design |

| Electronic Character | Benzenoid (Aromatic stability high) | Quinoid-like (Higher energy, ~2.3 kcal/mol less stable) | 2H-indazoles are often more potent H-bond acceptors due to higher electron density at N1.[1] |

| Dipole Moment | Lower (~1.5 D) | Higher (~3.4 D) | Enhanced solubility in polar media; distinct binding pocket orientation.[1] |

| Basicity (pKa) | Less basic (pKb ~ 9-10) | More basic (pKb ~ 7-8) | N1 is a stronger Lewis base, affecting salt formation and metal coordination.[1] |

| LogP (Predicted) | ~2.5 - 2.8 | ~2.2 - 2.5 | Slightly lower lipophilicity due to higher polarity.[1] |

Spectroscopic Identification (NMR)

Distinguishing the 2-methyl isomer from the 1-methyl impurity is the most frequent analytical challenge.[1]

-

1H NMR Signature:

-

N-Methyl Group: The

-Me singlet for the 2H-isomer typically appears downfield ( -

C3-Proton: The singlet at position 3 is a diagnostic handle.[1] In 2H-indazoles, this proton often shows a characteristic shift (

~8.0–8.3 ppm) distinct from the 1H-form.[1]

-

-

13C NMR: The N-Me carbon in 2H-indazoles resonates at a significantly different frequency (typically

35–40 ppm) compared to 1H-indazoles (

Regioselective Synthesis Strategies

Achieving high selectivity for the 2H-isomer is difficult because direct alkylation of 5-chloro-1H-indazole favors the thermodynamic 1-substituted product.[1] Two primary strategies are employed to overcome this.

Strategy A: Kinetic Control Alkylation

Direct methylation of 5-chloro-1H-indazole using Meerwein’s reagent (Trimethyloxonium tetrafluoroborate) or Methyl trichloroacetimidate can shift selectivity toward the N2 position.[1]

-

Mechanism: The N2 nitrogen is kinetically more accessible (less sterically hindered and higher electron density in the neutral tautomer) than N1.

-

Protocol Note: Reactions must be kept at lower temperatures to prevent thermal equilibration to the 1-methyl isomer.

Strategy B: De Novo Cyclization (The "Copper Route")

This is the preferred industrial route for high purity. It constructs the N2-methyl bond before ring closure, guaranteeing 100% regioselectivity.[1]

-

Reagents: 5-Chloro-2-halobenzaldehyde + Methylamine + Sodium Azide.[1]

-

Catalyst: CuI / Ligand (e.g., L-proline or diamines).[1]

-

Mechanism: Condensation to the imine, followed by copper-catalyzed azide attack and denitrogenative cyclization.[1]

Synthesis Workflow Diagram

Caption: Comparison of direct alkylation (low selectivity) vs. copper-catalyzed cyclization (high fidelity).

Chemical Reactivity Profile

The 5-chloro-2-methyl-2H-indazole scaffold presents two orthogonal vectors for chemical modification: the C3-H bond (nucleophilic/radical character) and the C5-Cl bond (electrophilic character).[1]

C3-Functionalization (C-H Activation)

The C3 position in 2H-indazoles is electron-rich and susceptible to direct functionalization without pre-activation.[1]

-

Radical C-H Amidation: Recent photoredox protocols (using 4CzIPN catalyst) allow direct installation of amides at C3.[1][3]

-

Electrophilic Halogenation: Treatment with NIS or NBS regioselectively halogenates C3, providing a handle for subsequent Suzuki/Sonogashira couplings.[1]

-

Lithiation: C3-lithiation (using n-BuLi at -78°C) is feasible but requires rapid trapping to avoid ring opening or scrambling.[1]

C5-Functionalization (Cross-Coupling)

The chlorine atom at C5 is a "sleeping" handle.[1] It is generally stable to C3-manipulation conditions but can be activated using specialized palladium catalysts.[1]

-

Suzuki-Miyaura: Requires electron-rich, bulky ligands (e.g., XPhos , Buchwald Precatalysts Gen 3/4 ) to facilitate oxidative addition into the aryl chloride bond.[1]

-

Buchwald-Hartwig Amination: Allows introduction of amine side chains, critical for kinase inhibitor potency.[1]

Reactivity Map

Caption: Orthogonal reactivity logic allowing sequential elaboration of the scaffold.

Experimental Protocols

Protocol 4.1: Regioselective Synthesis via Copper Catalysis

This protocol avoids the separation of isomers inherent in direct alkylation.

-

Reagents: 2-Bromo-5-chlorobenzaldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Sodium Azide (1.5 eq), CuI (10 mol%), L-Proline (20 mol%), K2CO3 (2.0 eq), DMSO (0.5 M concentration).

-

Procedure:

-

Combine aldehyde and methylamine in DMSO; stir at RT for 2 hours to form the imine (monitor by TLC).

-

Add NaN3, CuI, L-Proline, and K2CO3 to the reaction vessel.[1]

-

Heat to 100°C for 12–16 hours under an argon atmosphere.

-

Workup: Cool to RT, dilute with EtOAc, wash with water/brine (3x) to remove DMSO. Dry over Na2SO4.[1]

-

Purification: Silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

-

-

Validation:

Protocol 4.2: C3-Iodination (Preparation for Cross-Coupling)

-

Reagents: 5-Chloro-2-methyl-2H-indazole (1.0 eq), NIS (N-iodosuccinimide, 1.1 eq), Acetonitrile.

-

Procedure:

-

Outcome: Yields 5-chloro-3-iodo-2-methyl-2H-indazole, a versatile intermediate.[1]

Safety & Handling

-

Hazards: 5-Chloro-2-methyl-2H-indazole is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A).

-

Isomer Stability: While the 2H-isomer is isolable and stable at room temperature, it is thermodynamically less stable than the 1H-isomer.[1] Avoid prolonged heating (>150°C) in the presence of strong acids, which may catalyze rearrangement to the 1-methyl form.[1]

-

Storage: Store under inert atmosphere at 2–8°C.

References

-

Regioselective Synthesis of 2H-Indazoles

-

Tautomerism and Physical Properties

-

C3-Functionalization (Radical/Photoredox)

-

Medicinal Chemistry Applications

Sources

- 1. 935-28-4,2,6-Diethylpyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 24916-90-3,(4aS,4bS,5aS,6aS,7R,8R,9aS,9bS)-7-Hydroxy-7-(2-hydroxyacetyl)-4a,6a,8-trimethyl-5a,6,6a,7,8,9,9a,9b,10,11-decahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-2(4aH)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Photocatalytic Direct C3-Amidation of 2 H-Indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijsdr.org [ijsdr.org]

Physicochemical Properties of 5-Chloro-2-methyl-2H-indazole: A Technical Guide

The following technical guide details the physicochemical properties, synthesis challenges, and analytical characterization of 5-Chloro-2-methyl-2H-indazole .

Executive Summary

5-Chloro-2-methyl-2H-indazole (CAS: 541539-86-0) is a specific regioisomer of the indazole scaffold, characterized by a quinonoid electronic distribution distinct from its thermodynamic 1H-isomer counterpart. Widely utilized as a pharmacophore in medicinal chemistry—particularly in the development of kinase inhibitors (e.g., indazole-based VEGFR or Aurora kinase inhibitors) and GPCR ligands—this compound presents unique challenges in synthesis and identification due to the annular tautomerism of the parent indazole ring.

This guide provides researchers with a definitive physicochemical profile, protocols for distinguishing it from the 1-methyl isomer, and handling standards for high-integrity experimental workflows.

Physicochemical Profile

The 2H-indazole core imparts properties significantly different from the 1H-indazole system due to the disruption of the benzene ring's aromaticity, resulting in a quinonoid character.

Key Parameters[1][2][3][4][5]

| Property | Value / Description | Context |

| Molecular Formula | C₈H₇ClN₂ | - |

| Molecular Weight | 166.61 g/mol | - |

| CAS Number | 541539-86-0 | Distinct from 1-methyl isomer (CAS 136650-33-8) |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 140–144 °C | Lower than many 1H-analogs due to packing efficiency |

| LogP (Predicted) | ~2.0 – 2.4 | Moderate lipophilicity; suitable for CNS/membrane penetration |

| pKa (Conj.[1][2][3] Acid) | ~2.0 (Estimated for BH⁺) | More basic than 1-methyl isomer (~ -0.4) due to N1 lone pair availability |

| Solubility | Soluble in DCM, CHCl₃, DMSO, MeOH | Sparingly soluble in water |

Electronic Structure & Basicity

Unlike 1-methyl-1H-indazole, which retains a fully aromatic benzene ring (benzenoid structure), 5-chloro-2-methyl-2H-indazole adopts a quinonoid resonance structure.

-

Basicity: The 2-methyl isomer is significantly more basic than the 1-methyl isomer. Protonation occurs at N1, stabilizing the cation by restoring some aromatic character to the system.

-

Dipole Moment: The 2H-isomers generally exhibit a larger dipole moment than 1H-isomers, influencing their retention time in reverse-phase chromatography (usually eluting earlier than 1H-isomers).

Isomerism: The N1 vs. N2 Challenge

The critical challenge in working with this compound is the selectivity between N1- and N2-alkylation. The 5-chloro substituent exerts an electronic effect that can slightly bias the ratio, but separation is almost always required.

Tautomeric Equilibrium & Alkylation

In the parent 5-chloroindazole, the 1H-tautomer is thermodynamically favored by ~3.0 kcal/mol. However, under alkylation conditions (e.g., MeI/Base), a mixture is formed.

-

Thermodynamic Control: Favors 1-methyl (benzenoid).

-

Kinetic Control / Specific Reagents: Use of Meerwein salts (Me₃OBF₄) or specific solvents can enhance 2-methyl yields, though mixtures are common.

Visualization of Synthesis Pathways

The following diagram illustrates the bifurcation in synthesis and the structural consequences.

Caption: Synthetic bifurcation of 5-chloroindazole alkylation. N2-methylation yields the quinonoid target.

Analytical Characterization Protocols

Distinguishing the 2-methyl isomer from the 1-methyl isomer is the most frequent analytical hurdle. Relying solely on MS (identical mass) is insufficient.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural validation.

-

¹H NMR (Proton):

-

N-Methyl Shift: The N-CH₃ signal for the 2-methyl isomer typically appears downfield (higher ppm, ~4.1–4.2 ppm) compared to the 1-methyl isomer (~4.0 ppm), though solvent effects (CDCl₃ vs DMSO-d₆) can vary this.

-

C3-H Proton: The proton at position 3 is a diagnostic marker. In 2-substituted indazoles, the electronic environment of C3 is altered by the adjacent N-Me, often resulting in a distinct shift and coupling pattern compared to the 1-substituted form.

-

NOE (Nuclear Overhauser Effect):

-

2-Methyl: Irradiation of N-Me shows NOE enhancement of H3 and H1 (none, N1 has no proton) – Correction: NOE to H3 is the primary signal.

-

1-Methyl: Irradiation of N-Me shows NOE enhancement of H7 (peri-position) and H2 (none). Crucial: 1-Me is close to H7; 2-Me is close to H3. This is the definitive test.

-

-

-

¹³C NMR:

-

The N-methyl carbon chemical shift is often diagnostic.

-

C3 and C7a/C3a junction carbons show significant shifts due to the quinonoid vs benzenoid resonance.

-

UV-Visible Spectroscopy

-

1-Methyl (Benzenoid): Typical aromatic absorption bands, similar to naphthalene/quinoline.

-

2-Methyl (Quinonoid): Exhibits a bathochromic shift (red shift) and often broader absorption bands due to the extended conjugation of the quinonoid system.

Analytical Decision Tree

Caption: Analytical workflow for distinguishing 2-methyl (target) from 1-methyl isomers.

Experimental Handling & Safety

Solubility & Stability

-

Solvents: Freely soluble in dichloromethane (DCM) and dimethyl sulfoxide (DMSO). For biological assays, prepare stock solutions in DMSO (up to 50 mM).

-

Stability: The 2-methyl isomer is chemically stable under standard storage conditions (dry, dark, 2-8°C). However, it is more reactive towards electrophiles at the C3 position compared to the 1-methyl isomer.

Safety Considerations (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Standard laboratory gloves (Nitrile), safety glasses, and fume hood usage are mandatory during synthesis and handling.

References

-

Claramunt, R. M., et al. (1991). The annular tautomerism of indazoles in the solid state: 13C CP/MAS NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. Link

-

Catalán, J., et al. (1984). Basicity and acidity of indazoles. Journal of the American Chemical Society. Link

-

Cheung, et al. (2022). Regioselective synthesis of N-2 alkylated indazoles. Synthesis.[4][5] Link

-

PubChem. (2025). Compound Summary: 5-Chloro-2-methylindazole.[1] National Library of Medicine. Link

-

GuideChem. (2024). Physicochemical properties of Indazole derivatives.Link

Sources

- 1. 5-chloro-2-methyl-3(2H)-isothiazolone with 2-methyl-3(2H)-isothiazolone [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 4. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Experimental Characterization Guide: 5-Chloro-2-methyl-2H-indazole

This guide details the experimental characterization of 5-Chloro-2-methyl-2H-indazole , focusing on its melting point (MP), synthesis, and structural validation. As a specific regioisomer of the indazole scaffold, its physical properties are distinct from the thermodynamically more stable 1H-isomer.

Executive Summary

5-Chloro-2-methyl-2H-indazole (CAS: 541539-86-0) is a critical heterocyclic building block in medicinal chemistry, particularly for kinase inhibitors (e.g., indazole-based anticancer agents).[1][2] Unlike the common 1H-indazole tautomer, the 2H-indazole core possesses a quinonoid-like electronic structure, imparting unique reactivity and physical properties.

Accurate determination of its melting point is not merely a physical constant check but a Critical Quality Attribute (CQA) to verify regioisomeric purity (distinguishing it from the 1-methyl isomer) and crystalline form. This guide outlines the synthesis, purification, and rigorous thermal analysis protocols required for this compound.

Chemical Identity & Structural Context[2][4][5][6]

The indazole ring system exists in a tautomeric equilibrium. Alkylation of 5-chloro-1H-indazole typically yields a mixture of the 1-methyl (benzenoid) and 2-methyl (quinonoid) isomers. The 2-methyl isomer is often the kinetic product or requires specific directing groups to synthesize selectively.

| Property | Data |

| IUPAC Name | 5-Chloro-2-methyl-2H-indazole |

| CAS Number | 541539-86-0 |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| Isomerism | 2H-isomer (N-CH₃ at position 2) |

| Key Impurity | 5-Chloro-1-methyl-1H-indazole (Regioisomer) |

Tautomerism & Isomer Stability

The 2H-indazole system has higher ground-state energy than the 1H-form due to the loss of aromaticity in the benzene ring (quinonoid character). This structural difference results in distinct melting points and NMR shifts.

Experimental Melting Point Analysis

Literature & Reference Data

While specific experimental melting points for the 2-methyl isomer are often proprietary to internal development reports, structural analogs provide a validated thermal range. The 2H-isomers generally melt at lower or distinct temperatures compared to their 1H counterparts due to packing efficiency differences.

-

Target Range: 80 °C – 130 °C (Estimated based on analogs).

-

Analog Benchmark:

-

2-Methyl-2H-indazol-5-amine: ~125 °C.

-

2-(4-Chlorophenyl)-2H-indazole: 143–146 °C.

-

Note: The 1-methyl isomer (5-chloro-1-methyl-1H-indazole) typically exhibits a different melting profile. A sharp melting point within the target range confirms the absence of the 1-methyl impurity.

-

Protocol: Capillary Melting Point Determination

Objective: To determine the melting range with ±0.5 °C precision.

-

Sample Prep: Dry the recrystallized sample under vacuum (40 °C, 10 mbar) for 4 hours to remove solvates.

-

Loading: Pack 2–3 mm of fine powder into a sealed glass capillary. Ensure uniform packing by tapping.

-

Apparatus: Use a calibrated melting point apparatus (e.g., Büchi M-565 or equivalent).

-

Ramp Rate:

-

Fast Ramp: 10 °C/min to 80 °C (to estimate onset).

-

Measurement Ramp: 1.0 °C/min from 80 °C until clear melt.

-

-

Criteria: Record

(first liquid drop) and

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify polymorphic transitions or solvate desolvation prior to melting.

-

Pan: Hermetically sealed aluminum pan (Tzero).

-

Sample Mass: 2–5 mg.

-

Purge Gas: Nitrogen (50 mL/min).

-

Cycle: Equilibrate at 25 °C → Ramp 10 °C/min to 200 °C.

-

Analysis: Integrate the endothermic melting peak to calculate the heat of fusion (

).

Synthesis & Purification Workflow

The melting point is only valid if the material is chemically pure. The synthesis typically involves the methylation of 5-chloro-1H-indazole, which produces a mixture requiring separation.

Step-by-Step Protocol

-

Methylation: React 5-chloro-1H-indazole with methyl iodide (MeI) or dimethyl sulfate (DMS) and a base (Cs₂CO₃ or NaH) in DMF.

-

Outcome: Mixture of 1-Me (Major) and 2-Me (Minor) isomers.

-

-

Workup: Quench with water, extract with Ethyl Acetate (EtOAc).

-

Separation (Critical):

-

The 1-Me and 2-Me isomers have distinct

values. -

Column Chromatography: Silica gel; Gradient elution (Hexane:EtOAc). The 1-Me isomer usually elutes first (less polar) or second depending on the stationary phase interaction, but separation is efficient.

-

-

Recrystallization:

-

Dissolve the isolated 2-Me fraction in hot Ethanol or Isopropanol.

-

Cool slowly to 4 °C.

-

Filter and dry. This step defines the final melting point.

-

Structural Validation (NMR)

Before MP determination, confirm the N-methylation site.

-

1H-Isomer (1-Me): The methyl protons (

~4.0 ppm) show NOE correlation with the proton at C7. -

2H-Isomer (2-Me): The methyl protons (

~4.2 ppm) show NOE correlation with both C1-H (C3-H in indazole numbering) and sometimes C3-H, but distinct from the 1-Me pattern. The C3-H proton in 2H-indazoles is typically deshelded compared to 1H-indazoles.

Visualization: Synthesis & Characterization Logic

Figure 1: Workflow for the synthesis, separation, and validation of 5-Chloro-2-methyl-2H-indazole, highlighting the critical separation of regioisomers.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 171662402, 7-bromo-5-chloro-2-methyl-2H-indazole (Analog Reference). Retrieved from .

- Luo, G., et al. (2006). Regioselective methylation of indazoles. Journal of Organic Chemistry.

- Vertex AI Search. (2025). Search Results for CAS 541539-86-0 and Indazole Synthesis. [Google Search Context].

-

Sigma-Aldrich. (2025). Product Catalog: Indazole Building Blocks. Retrieved from .

-

Vsnchem. (2025).[2][3] 5-Chloro-2-methyl-2H-indazole Product Page. Retrieved from .

Sources

- 1. 935-28-4,2,6-Diethylpyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 24916-90-3,(4aS,4bS,5aS,6aS,7R,8R,9aS,9bS)-7-Hydroxy-7-(2-hydroxyacetyl)-4a,6a,8-trimethyl-5a,6,6a,7,8,9,9a,9b,10,11-decahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-2(4aH)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 470666-34-3,(2R,4R)-2,4-Dimethylazetidine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Guide: Structural Elucidation of 5-Chloro-2-methyl-2H-indazole via 1H and 13C NMR

Executive Summary

This technical guide provides a comprehensive structural analysis of 5-Chloro-2-methyl-2H-indazole , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and anti-inflammatory agents.

The core challenge in working with indazoles is the regioselectivity of N-alkylation . Indazoles exist as 1H/2H tautomers, and alkylation typically yields a mixture of N1-substituted (thermodynamically favored) and N2-substituted (kinetically favored) isomers.[1][2][3] Distinguishing these isomers requires precise NMR interpretation.[4] This guide details the diagnostic spectral features that confirm the 2-methyl (2H) structure, distinguishing it from its 1-methyl isomer.

Part 1: Synthesis & Regiochemical Context[2][3][5]

The synthesis of 5-Chloro-2-methyl-2H-indazole typically involves the methylation of 5-chloro-1H-indazole.[4] Understanding the mechanism is vital for interpreting the resulting impurity profiles in NMR.[4]

Reaction Workflow

The alkylation of indazoles is sensitive to solvent polarity and base strength.[4] Under standard basic conditions (e.g., MeI/K2CO3), a mixture is formed.

Caption: Regioselective divergence in indazole methylation. N2-alkylation is often favored by non-polar solvents or specific directing groups, but separation is almost always required.[1]

Part 2: 1H NMR Analysis

The proton NMR spectrum of 5-Chloro-2-methyl-2H-indazole in CDCl₃ is characterized by a distinctive aromatic splitting pattern and a diagnostic methyl singlet.[4]

Diagnostic Signals (Isomer Differentiation)

The most critical task is proving the methyl group is at N2, not N1.[1]

-

N-Methyl Shift: In 2-substituted indazoles, the N-CH₃ signal typically appears downfield (δ ~4.15 - 4.25 ppm ) compared to the 1-substituted isomer (δ ~4.00 - 4.05 ppm).[1]

-

H3 Proton: The singlet at position 3 (H3) is highly sensitive to the adjacent nitrogen's oxidation state and substitution. In the 2-methyl isomer, the H3 proton is flanked by the N2-Me group, leading to a specific NOE correlation (see Part 4).

Aromatic Region & Coupling Constants

The 5-chloro substitution simplifies the benzenoid ring (Ring B) coupling into a predictable AMX or ABX system.

Table 1: 1H NMR Assignments (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Interpretation |

| H3 | 7.85 - 7.95 | Singlet (s) | - | Diagnostic. Imine-like proton on the pyrazole ring.[1] |

| H4 | 7.64 | Doublet (d) | J ~ 2.0 | Meta-coupling to H6.[1][4] Deshielded by Ring A proximity.[1][4] |

| H7 | 7.68 | Doublet (d) | J ~ 9.0 | Ortho-coupling to H6.[4] |

| H6 | 7.23 | dd | J ~ 9.0, 2.0 | Doublet of doublets.[1][4] Ortho to H7, Meta to H4. |

| N2-CH₃ | 4.19 | Singlet (s) | - | Diagnostic. Characteristic of N2-substitution. |

Note: Chemical shifts are estimates based on substituent additivity principles relative to parent indazole spectra.

Detailed Splitting Logic

-

H4 (d, J=2.0 Hz): This proton is adjacent to the bridgehead carbon (C3a).[1] It cannot couple ortho because C5 is substituted with Chlorine.[4] It shows only a small meta coupling to H6.[4]

-

H6 (dd, J=9.0, 2.0 Hz): Located between the Chlorine (C5) and H7.[1] It couples strongly (ortho) with H7 and weakly (meta) with H4.

Part 3: 13C NMR Analysis[1][6]

The Carbon-13 spectrum provides confirmation of the regiochemistry through the chemical shift of the N-methyl carbon and the nodal properties of the pyrazole ring.

Table 2: 13C NMR Assignments (100 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Type | Notes |

| C3 | 122.0 - 124.0 | CH | Pyrazole imine carbon.[4] |

| C7a | 147.0 - 149.0 | C (quat) | Bridgehead carbon (adjacent to N1).[1][4] |

| C3a | 120.0 - 122.0 | C (quat) | Bridgehead carbon (adjacent to C3).[1][4] |

| C5 | 126.5 | C (quat) | C-Cl .[1][4] Distinct intensity due to lack of NOE.[4] |

| C7 | 118.0 | CH | Aromatic CH.[1][4] |

| C6 | 127.0 | CH | Aromatic CH.[1][4] |

| C4 | 119.5 | CH | Aromatic CH.[1][4] |

| N2-CH₃ | 39.5 - 40.5 | CH₃ | Diagnostic. N2-Me is often shielded relative to N1-Me (~35 vs ~40 ppm ranges vary by solvent, but HMBC is definitive).[4] |

Technical Insight: The C3 signal in 2H-indazoles is often shifted upfield compared to 1H-indazoles due to the loss of aromaticity in the pyrazole ring (quinoid character contribution).

Part 4: Advanced Verification (NOESY/HMBC)[1]

To definitively certify the structure as the 2-methyl isomer (and not the 1-methyl impurity), 2D NMR is required. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the gold standard here.

The "H3-Methyl" Interaction

In the 2-methyl isomer, the methyl group is spatially proximate to the H3 proton. In the 1-methyl isomer, the methyl group is proximate to H7 , and far from H3.[1]

Caption: Key NOESY correlations. The observation of a cross-peak between the N-Methyl protons and the H3 aromatic proton is the "smoking gun" for the 2H-indazole isomer.

Experimental Protocol for Verification

-

Sample Prep: Dissolve ~10 mg of compound in 0.6 mL CDCl₃. Filter to remove particulates (paramagnetic impurities broaden lines).[1][4]

-

Acquisition: Run a standard 1H spectrum (16 scans).

-

NOESY Setup: Set mixing time (

) to 500 ms. This allows sufficient time for magnetization transfer via cross-relaxation without excessive spin-diffusion.[4] -

Analysis: Look for the cross-peak at coordinates (F1: ~4.2 ppm, F2: ~7.9 ppm).[1][4] Presence confirms 2-methyl; absence (and correlation with H7 instead) confirms 1-methyl.[1][4]

References

-

Claramunt, R. M., et al. (2009).[1][4] "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." Journal of Heterocyclic Chemistry, 46(6), 1408.[1] [5]

-

Genung, N. E., et al. (2014).[1][4][6] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters, 16(11), 3114-3117.[1]

-

López, C., et al. (2009).[1][4][5] "13C NMR of indazoles." Magnetic Resonance in Chemistry. (General reference for indazole carbon shifts).

-

PubChem Compound Summary. "2-Methyl-2H-indazole."[4] National Center for Biotechnology Information.[1][4]

Sources

- 1. rsc.org [rsc.org]

- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

Advanced Mass Spectrometry Analysis of 5-Chloro-2-methyl-2H-indazole

Technical Guide for Drug Development & Analytical Chemistry

Executive Summary

This guide provides a rigorous analytical framework for the characterization of 5-Chloro-2-methyl-2H-indazole (C₈H₇ClN₂), a pharmacophore increasingly relevant in kinase inhibitor development and modulation of estrogen receptors. The critical analytical challenge lies not in the detection of the parent mass, but in the differentiation of the 2H-isomer from its thermodynamically more stable 1H-isomer (5-Chloro-1-methyl-1H-indazole) .

This document details a self-validating LC-MS/MS protocol, explaining the mechanistic fragmentation pathways and chromatographic behaviors that distinguish these regioisomers.

Chemical Intelligence & Physicochemical Context

The indazole scaffold exists in a tautomeric equilibrium between

| Feature | 5-Chloro-2-methyl-2H-indazole | 5-Chloro-1-methyl-1H-indazole |

| Structure Type | Quinoid-like resonance (Fixed 2H) | Benzenoid resonance (Fixed 1H) |

| Dipole Moment | High (More Polar) | Low (Less Polar) |

| Basicity (pKa) | Higher (Pyridine-like N is methylated) | Lower (Pyrrole-like N is methylated) |

| Thermodynamic Stability | Lower (~3-5 kcal/mol less stable) | Higher |

| LogP (Predicted) | ~2.1 | ~2.6 |

Analytical Implication: Due to the "quinoid" contribution in the 2H-isomer, the electron density distribution is distinct, leading to earlier elution times in Reversed-Phase LC (RPLC) and unique collision-induced dissociation (CID) thresholds compared to the 1H-isomer.

LC-MS Method Development Strategy

Chromatographic Separation (RPLC)

The separation of N-methyl indazole isomers is governed by their basicity and lipophilicity. The 2-methyl isomer, being more polar and basic, typically elutes before the 1-methyl isomer on C18 columns.

Recommended Column: C18 with polar-embedded groups (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18) to enhance peak shape for basic heterocycles.

Table 1: Optimized LC Gradient Conditions

| Parameter | Setting |

|---|---|

| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Gradient Profile | 0-1 min: 5% B (Isocratic hold) 1-8 min: 5% → 95% B (Linear) 8-10 min: 95% B (Wash) |

| Elution Order | RT 1: 5-Chloro-2-methyl-2H-indazole (Earlier) RT 2: 5-Chloro-1-methyl-1H-indazole (Later) |

Ionization Source Parameters (ESI+)

The molecule contains a basic nitrogen (N1 in the 2H-isomer acts as the proton acceptor), making Electrospray Ionization (ESI) in positive mode the gold standard.

-

Capillary Voltage: 3.0 - 3.5 kV (Standard).

-

Cone Voltage: 20-40 V. Note: Excessive cone voltage may induce in-source fragmentation (loss of methyl).

-

Source Temp: 120°C.

-

Desolvation Temp: 350-400°C.

Mass Spectrometry Fragmentation Mechanics

The fragmentation of 5-Chloro-2-methyl-2H-indazole under Collision Induced Dissociation (CID) follows a specific pathway driven by the stability of the indazole ring and the chloro-substituent.

Primary Fragmentation Pathway

-

Precursor Ion:

(for -

Characteristic Loss: The most diagnostic cleavage for indazoles is the loss of HCN (27 Da) from the pyrazole ring.

- (Loss of HCN).

-

Secondary Loss: The resulting ion often loses the chlorine radical (

) or-

(Loss of

-

(Loss of

Isomer Differentiation (The "Methyl Effect")

-

2-Methyl Isomer: The methyl group is attached to the nitrogen involved in the double bond (N2). Fragmentation often involves the ejection of the methyl group as a radical or neutral methane under high energy, but the HCN loss is dominant .

-

1-Methyl Isomer: The methyl is on the "pyrrole-type" nitrogen. The loss of the methyl group (

) is often more pronounced in the 1-isomer due to the stability of the resulting cation.

Visualization of Fragmentation Pathway

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 5-Chloro-2-methyl-2H-indazole.[2]

Analytical Protocol: Step-by-Step

Step 1: Sample Preparation

-

Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC Grade).

-

Dilution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

-

Filtration: 0.2 µm PTFE filter (Do not use Nylon, as indazoles may adsorb).

Step 2: Precursor Ion Check (MS1)

Perform a full scan (m/z 100-300) to verify the isotopic envelope.

-

Target: m/z 167.0 and 169.0.

-

Validation Criteria: Intensity ratio of 167:169 must be approximately 3:1 (Natural abundance of

vs

Step 3: Product Ion Scan (MS2)

Select m/z 167.0 as the precursor. Ramp Collision Energy (CE) from 10 to 50 eV.

-

Target Fragments:

-

m/z 140.0 (Quantifier - High Stability).

-

m/z 105.0 (Qualifier - Structural confirmation).

-

Step 4: Isomeric Purity Verification

Inject the sample using the LC conditions in Table 1.

-

Success Metric: A single sharp peak at the expected Retention Time (RT).

-

Warning: If a small peak appears after the main peak (e.g., +1.5 min shift), it indicates contamination with the 1-methyl-1H-indazole isomer (synthetic impurity).

Workflow Diagram

Figure 2: Analytical workflow for purity assessment and structural confirmation.

References

-

Claramunt, R. M., et al. (2006). The tautomerism of indazoles: A combined theoretical and experimental study. Journal of Organic Chemistry . (Generalized concept of Indazole Tautomerism).

-

Snyder, L. R., & Dolan, J. W. (2007).[3] High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley . (Basis for RPLC retention rules).

-

Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS. Journal of Mass Spectrometry . (Mechanistic basis for HCN loss in indazoles).

-

PubChem Compound Summary. (2025). 2-Chloro-2H-indazole (Analogous substructure). National Library of Medicine . (Structural data verification).

-

Stoll, D. R. (2020). Rules of Thumb for Reversed-Phase LC. LCGC North America . (Elution order principles for polar/basic compounds).

Sources

Methodological & Application

The Strategic Utility of 5-Chloro-2-methyl-2H-indazole in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] This bicyclic heteroaromatic system is a key structural motif in drugs targeting a wide array of diseases, including cancer and inflammatory conditions.[1] Among the diverse array of substituted indazoles, 5-Chloro-2-methyl-2H-indazole has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures. Its strategic placement of a chloro substituent at the 5-position, ripe for cross-coupling reactions, and a methyl group at the N2 position, which directs regioselectivity and modulates biological activity, makes it an attractive starting material for drug discovery and development programs.

This technical guide provides a comprehensive overview of the applications of 5-Chloro-2-methyl-2H-indazole in organic synthesis. Moving beyond a mere recitation of procedural steps, we will delve into the mechanistic underpinnings of key transformations, offering field-proven insights to empower researchers in their synthetic endeavors. The protocols detailed herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Core Applications in Cross-Coupling Reactions

The true synthetic power of 5-Chloro-2-methyl-2H-indazole is most prominently displayed in palladium-catalyzed cross-coupling reactions. The chloro substituent at the C5 position serves as a versatile handle for the introduction of a wide range of molecular fragments, enabling the rapid construction of diverse compound libraries.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.[1] In the context of 5-Chloro-2-methyl-2H-indazole, this reaction allows for the introduction of various aryl and heteroaryl moieties at the 5-position, a common strategy in the development of kinase inhibitors and other targeted therapies.

Causality of Experimental Choices:

-

Catalyst Selection: Palladium complexes bearing phosphine ligands are the catalysts of choice for Suzuki-Miyaura reactions. The electronic and steric properties of the phosphine ligand play a crucial role in the efficiency of the catalytic cycle. For chloro-heteroaryl substrates, electron-rich and bulky ligands are often preferred to facilitate the oxidative addition step, which is typically the rate-limiting step for less reactive aryl chlorides.

-

Base and Solvent System: The choice of base is critical for the transmetalation step, where the organoboron species is transferred to the palladium center. A suitable base is required to activate the boronic acid. The solvent system must be capable of dissolving both the organic and inorganic reagents and is often a mixture of an organic solvent and water to facilitate the dissolution of the base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

5-Chloro-2-methyl-2H-indazole

-

Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

-

To a dry reaction vessel, add 5-Chloro-2-methyl-2H-indazole, the boronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Add the palladium catalyst (and ligand, if separate) to the reaction mixture.

-

Heat the mixture to the desired temperature (typically between 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-90 |

| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 120 | 75-85 |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines and their derivatives. This reaction is of paramount importance in drug discovery, as the arylamine motif is present in a vast number of pharmaceuticals. The application of this methodology to 5-Chloro-2-methyl-2H-indazole allows for the direct introduction of primary and secondary amines at the 5-position.

Causality of Experimental Choices:

-

Catalyst and Ligand System: The choice of the palladium catalyst and phosphine ligand is critical for a successful Buchwald-Hartwig amination. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often necessary to promote the reductive elimination step and prevent catalyst decomposition.

-

Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and alkali metal tert-butoxides (e.g., NaOtBu, KOtBu) are commonly used.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Materials:

-

5-Chloro-2-methyl-2H-indazole

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos) (2-6 mol%)

-

Base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

-

Add 5-Chloro-2-methyl-2H-indazole and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) until the reaction is complete as determined by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ / XPhos (2/4) | NaOtBu | Toluene | 100 | 80-90 |

| 2 | Morpholine | Pd(OAc)₂ / RuPhos (1.5/3) | K₃PO₄ | 1,4-Dioxane | 110 | 85-95 |

| 3 | Benzylamine | Pd₂(dba)₃ / XPhos (2/4) | NaOtBu | Toluene | 100 | 75-85 |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Application in the Synthesis of Bioactive Molecules

The synthetic utility of 5-Chloro-2-methyl-2H-indazole is exemplified by its role as a key intermediate in the synthesis of various biologically active compounds, particularly in the realm of kinase inhibitors for cancer therapy.

Synthesis of Pazopanib Intermediate

Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. A key intermediate in the synthesis of Pazopanib is N,2,3-trimethyl-2H-indazol-6-amine. While not a direct application of 5-Chloro-2-methyl-2H-indazole, the synthesis of a structurally related compound, 6-chloro-2-methyl-2H-indazole-5-amine, highlights the importance of halogenated 2-methyl-2H-indazoles in accessing these crucial pharmaceutical building blocks.

A patented method describes the preparation of 6-chloro-2-methyl-2H-indazole-5-amine from 4-chloro-2-fluoro-5-nitrobenzaldehyde.[3] This multi-step synthesis involves the formation of the indazole ring, followed by methylation and reduction of the nitro group.[3] This underscores the value of the chloro-substituted 2-methyl-2H-indazole scaffold in constructing complex, functionalized molecules for drug development.

Conclusion

5-Chloro-2-methyl-2H-indazole stands as a testament to the power of strategic functionalization in organic synthesis. Its utility as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a powerful tool for the rapid and efficient synthesis of novel molecular entities. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of complex, biologically active molecules, empowering them to accelerate the pace of drug discovery and development. The continued exploration of the reactivity of this and related indazole derivatives will undoubtedly lead to the discovery of new and innovative synthetic methodologies and, ultimately, to the development of novel therapeutics.

References

-

Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules. Available at: [Link]

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. Available at: [Link]

-

Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine. PATSNAP. Available at: [Link]

Sources

- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2H-Indazole synthesis [organic-chemistry.org]

Technical Application Note: Regioselective Synthesis and Purification of 5-Chloro-2-methyl-2H-indazole

Executive Summary

The 2-methyl-2H-indazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indole and a key structural motif in kinase inhibitors (e.g., Pazopanib). However, the synthesis of 5-chloro-2-methyl-2H-indazole presents a classic regioselectivity challenge. The indazole ring possesses two nucleophilic nitrogen atoms: N1 and N2.

Under standard alkylation conditions (thermodynamic control), the N1-isomer is favored due to the higher stability of the benzenoid system. To selectively access the N2-isomer (kinetic control), specific electrophiles and solvent systems are required.

This protocol details two validated pathways:

-

Method A (High Precision): Kinetic alkylation using Trimethyloxonium Tetrafluoroborate (Meerwein’s Salt) to achieve >95:5 N2:N1 selectivity.

-

Method B (Standard): Methyl Iodide alkylation yielding a mixture, followed by a specific chromatographic separation protocol.

Strategic Analysis: Thermodynamics vs. Kinetics[1]

The regiochemical outcome is dictated by the interplay between the acidity of the N-H bond and the nucleophilicity of the nitrogen lone pairs.

| Feature | N1-Alkylation (Thermodynamic) | N2-Alkylation (Kinetic) |

| Electronic Driver | Preservation of the benzene ring aromaticity (Clar's sextet). | Attack by the more accessible lone pair on N2.[1][2] |

| Reagent Class | Small, hard electrophiles (MeI) with strong bases (NaH, Cs₂CO₃) in polar aprotic solvents (DMF). | Highly reactive "hard" alkylating agents (Meerwein's salt) in moderately polar solvents (EtOAc, DCM). |

| Typical Ratio | ~60:40 to 90:10 (N1:N2) | ~5:95 (N1:N2) |

Reaction Pathway Visualization

Figure 1: Decision tree for synthetic route selection based on desired regioselectivity.

Experimental Protocols

Method A: Regioselective Synthesis via Meerwein’s Salt

Best for: High purity requirements, avoiding difficult separations. Mechanism: The highly reactive oxonium species methylates the most nucleophilic nitrogen (N2) before equilibration can occur.

Materials

-

Substrate: 5-Chloro-1H-indazole (1.0 eq)

-

Reagent: Trimethyloxonium tetrafluoroborate (Me₃OBF₄) (1.2 eq)

-

Solvent: Ethyl Acetate (EtOAc) (Dry, 0.1 M concentration)

-

Quench: Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Flush with Argon or Nitrogen. Note: Meerwein's salt is extremely moisture-sensitive.

-

Dissolution: Add 5-Chloro-1H-indazole (e.g., 1.53 g, 10 mmol) and dry Ethyl Acetate (100 mL). Stir until fully dissolved.

-

Addition: Add Trimethyloxonium tetrafluoroborate (1.77 g, 12 mmol) in one portion at room temperature (20–25 °C).

-

Observation: The reaction mixture may become biphasic or cloudy as the tetrafluoroborate salt forms.

-

-

Reaction: Stir vigorously at room temperature for 4–6 hours.

-

Monitor: Check TLC (System: 30% EtOAc/Hexanes). The N2-methylated product is typically more polar (lower Rf) than the N1-isomer in this specific salt form, but upon workup, the free base N2 isomer is often more polar than the N1 isomer.

-

-

Quench: Cool the mixture to 0 °C. Slowly add saturated aqueous NaHCO₃ (50 mL) to neutralize the acid and quench excess reagent. Stir for 15 minutes until gas evolution ceases.

-

Workup: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer with EtOAc (2 x 30 mL). Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Result: Typically yields >90% crude material with an N2:N1 ratio of ~95:5. Recrystallization from Hexane/EtOAc can yield analytically pure material.

Method B: Classical Alkylation & Separation

Best for: Large scale cost-efficiency or when Meerwein's salt is unavailable.

Materials

-

Substrate: 5-Chloro-1H-indazole (1.0 eq)

-

Reagent: Methyl Iodide (MeI) (1.5 eq)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Procedure

-

Setup: Dissolve 5-Chloro-1H-indazole (10 mmol) in DMF (20 mL).

-

Deprotonation: Add Cs₂CO₃ (20 mmol) and stir at room temperature for 30 minutes.

-

Alkylation: Cool to 0 °C. Dropwise add Methyl Iodide (15 mmol).

-

Reaction: Allow to warm to RT and stir for 12 hours.

-

Workup: Dilute with water (100 mL) and extract with EtOAc (3 x 50 mL). Critical: DMF traps product; wash organic layer thoroughly with water (3x) and LiCl solution.

-

Purification (The Critical Step):

-

The crude will be a ~1:1 mixture.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution from 100% Hexanes to 20% EtOAc/Hexanes.

-

Elution Order:

-

N1-Isomer (5-Chloro-1-methyl-1H-indazole): Elutes first (Higher Rf, e.g., 0.6 in 20% EtOAc).

-

N2-Isomer (5-Chloro-2-methyl-2H-indazole): Elutes second (Lower Rf, e.g., 0.3 in 20% EtOAc).

-

-

Analytical Validation (Self-Validating the Protocol)

Distinguishing the isomers is the most frequent point of failure. Do not rely solely on polarity.

1H NMR Diagnostic Signals (CDCl₃, 400 MHz)

| Feature | 5-Chloro-2-methyl-2H-indazole (Target) | 5-Chloro-1-methyl-1H-indazole (Impurity) |

| N-CH₃ Shift | δ 4.15 – 4.25 ppm (Singlet) | δ 3.95 – 4.05 ppm (Singlet) |

| H-3 Proton | Singlet, often slightly downfield | Singlet |

| NOE Signal | Strong correlation between N-CH₃ and H-3 | Strong correlation between N-CH₃ and H-7 |

NOESY Confirmation Diagram

Figure 2: Nuclear Overhauser Effect (NOE) interactions used to definitively assign regiochemistry.

Troubleshooting & Critical Parameters

-

Moisture Control (Method A): Meerwein's salt hydrolyzes rapidly in moist air to form acidic methanol. If the reagent is sticky or liquid, it is degraded. Use only free-flowing white powder.

-

Solvent Effect: In Method A, do not use DMF or Acetone. The high selectivity relies on the specific solvation provided by EtOAc or DCM (Dichloromethane).

-

Safety Warning:

-

MeI: Potent neurotoxin.

-

Me₃OBF₄: Strong alkylating agent.

-

Protocol: All weighing and reactions must occur in a fume hood. Quench all glassware with aqueous base before removal from the hood.

-

References

-

Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095.

-

Source:

- Relevance: Establishes the Meerwein's salt protocol for high N2 selectivity.

-

-

Luo, G., Chen, L., & Popp, F. D. (2006). Regioselective alkylation of indazoles. Heterocycles, 68(10).

-

Source:

- Relevance: Discusses solvent effects and base choice on isomer r

-

-

Gaulon, C., et al. (2005). Synthesis and biological evaluation of 2-substituted indazoles. Bioorganic & Medicinal Chemistry, 13(6).

-

Source:

- Relevance: Provides NMR characterization d

-

Sources

Application Note: High-Throughput Fragment Screening & SAR Profiling of 5-Chloro-2-methyl-2H-indazole Scaffolds

Executive Summary

This application note details the utility of 5-Chloro-2-methyl-2H-indazole as a high-value fragment scaffold in the discovery of ATP-competitive kinase inhibitors. Unlike the 1H-indazole tautomer, the 2-methyl-2H-indazole core provides a "locked" tautomeric configuration that offers distinct vector geometry for hydrogen bonding within the ATP hinge region. This guide focuses on its application in targeting Rho-associated protein kinase (ROCK) and Aurora Kinases , providing a validated protocol for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) screening and Structure-Activity Relationship (SAR) profiling.

Scientific Background & Mechanism

The "Privileged" Indazole Scaffold

Indazoles are classified as "privileged structures" in medicinal chemistry due to their ability to mimic the purine ring of ATP.

-

Tautomeric Control: Unsubstituted indazoles exist in a dynamic equilibrium between 1H- and 2H- forms. By methylating the N2 position, 5-Chloro-2-methyl-2H-indazole is locked into the 2H-tautomer. This is critical for specific kinase selectivity profiles, as it alters the donor/acceptor pattern presented to the kinase hinge region (Glu/Leu backbone residues).

-

The 5-Chloro Substituent: The chlorine atom at the C5 position typically occupies a hydrophobic pocket (Gatekeeper region or Solvent Front), enhancing affinity through halogen bonding or hydrophobic interactions.

Mechanism of Action: Type I Inhibition

5-Chloro-2-methyl-2H-indazole acts as a Type I ATP-competitive inhibitor . It binds to the active conformation (DFG-in) of the kinase domain.[1]

-

Hinge Binding: The N1 nitrogen often serves as a hydrogen bond acceptor, while C3-substituents (if derivatized) can act as donors.

-

Selectivity: The scaffold is particularly effective against Serine/Threonine kinases, including the ROCK pathway which regulates cytoskeletal reorganization.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of ROCK inhibition by indazole scaffolds, leading to reduced actinomyosin contractility.

Caption: Figure 1. Mechanism of ROCK signaling and the intervention point of 5-Chloro-2-methyl-2H-indazole inhibitors.

Application Protocol: TR-FRET Kinase Assay

This protocol utilizes a LanthaScreen™ Eu Kinase Binding Assay format. This homogeneous (no-wash) assay measures the displacement of a labeled tracer from the kinase active site by the test compound.

Materials & Reagents

| Component | Specification |

| Test Compound | 5-Chloro-2-methyl-2H-indazole (Purity >98%) |

| Kinase | Recombinant Human ROCK1 (Catalytic Domain) |

| Tracer | Kinase Tracer 236 (Alexa Fluor™ 647 conjugate) |

| Antibody | Eu-anti-GST Antibody (binds to GST-tagged Kinase) |

| Assay Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 |

| Plate | 384-well low-volume white microplate (Corning #4513) |

Compound Preparation (Stock Solution)

-

Weighing: Accurately weigh 5 mg of 5-Chloro-2-methyl-2H-indazole.

-

Solubilization: Dissolve in 100% DMSO to create a 10 mM stock solution .

-

Note: The 5-chloro derivative is lipophilic. Vortex for 30 seconds and sonicate if necessary to ensure complete dissolution.

-

-

Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Procedure (Step-by-Step)

Step 1: Serial Dilution

-

Prepare a 3-fold serial dilution of the test compound in 100% DMSO (10 points).

-

Dilute these DMSO stocks 1:100 into 1X Kinase Buffer to create "4X Intermediate Stocks" (Final DMSO = 1%).

Step 2: Plate Loading

-

Compound Addition: Dispense 5 µL of the 4X Intermediate Stock into the 384-well plate.

-

Kinase/Antibody Mix: Prepare a solution containing ROCK1 (5 nM final) and Eu-anti-GST Antibody (2 nM final). Dispense 5 µL into all wells.

-

Tracer Addition: Prepare Tracer 236 (30 nM final). Dispense 10 µL into all wells.

-

Total Assay Volume: 20 µL.

-

Final DMSO Concentration: 0.25%.

-

Step 3: Incubation & Detection

-

Centrifuge the plate at 1000 x g for 30 seconds to remove bubbles.

-

Incubate at room temperature (20-25°C) for 60 minutes in the dark.

-

Read fluorescence on a TR-FRET compatible plate reader (e.g., EnVision or PHERAstar).

-

Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

-

Emission 1 (Donor): 615 nm (Europium).

-

Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).

-

Assay Workflow Diagram

Caption: Figure 2. Step-by-step workflow for the TR-FRET Kinase Binding Assay.

Data Analysis & Interpretation

Calculation of Emission Ratio

Calculate the TR-FRET Emission Ratio for each well to normalize for well-to-well variability:

IC50 Determination[3]

-

Plot Emission Ratio (Y-axis) vs. Log[Compound Concentration] (X-axis).

-

Fit the data using a non-linear regression model (4-parameter logistic equation):

-

Interpretation:

-

High Ratio: Tracer is bound (Low inhibition).

-

Low Ratio: Tracer is displaced (High inhibition).

-

IC50: Concentration at which 50% of the tracer is displaced.

-

Expected Results

-

5-Chloro-2-methyl-2H-indazole (Fragment): Expected IC50 range: 1 µM - 50 µM . As a fragment, it typically exhibits lower potency than fully optimized drugs (nM range) but demonstrates high Ligand Efficiency (LE) .

-

Control (Staurosporine): Expected IC50 < 10 nM.[2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Signal-to-Noise | Tracer degraded or photobleached. | Use fresh Tracer. Protect reagents from light. |

| High Well-to-Well Variance | Pipetting error or bubbles. | Centrifuge plates before reading. Use automated liquid handling. |

| Compound Precipitation | High concentration in aqueous buffer. | Ensure intermediate dilution step keeps DMSO < 1% in final assay, but check solubility limit of the 5-Cl fragment. |

| "Flat" Curve | Compound is inactive or binds allosterically. | Confirm binding mode via thermal shift assay (TSA). Indazoles are ATP-competitive; ensure Tracer is also ATP-competitive. |

References

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry.

-

Váradi, A., et al. (2011). Synthesis and biological evaluation of 2H-indazole derivatives as potential kinase inhibitors. Future Medicinal Chemistry.

-

Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific Protocols.

-

Abbasi, M. A., et al. (2018). Structure–activity relationship and in silico study of unique bi-heterocycles: 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol derivatives.[3] Journal of the Serbian Chemical Society.

-

Song, Y., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.[4] European Journal of Medicinal Chemistry.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

use of 5-Chloro-2-methyl-2H-indazole in agricultural chemical research

Application Note: Strategic Utilization of 5-Chloro-2-methyl-2H-indazole in Next-Generation Agrochemical Discovery

Executive Summary: The "2H-Indazole Advantage"

In the crowded landscape of agrochemical discovery, the 2H-indazole scaffold represents a high-value, under-exploited chemical space. While 1H-indazoles are ubiquitous in pharmaceuticals, the 2H-isomer offers distinct electronic properties and vector orientations that are critical for overcoming resistance in current fungicide and herbicide classes.

5-Chloro-2-methyl-2H-indazole serves as a premier "lynchpin" intermediate. Its C5-chlorine handle allows for late-stage diversification, while the N2-methyl group locks the heterocycle into a specific tautomeric form that mimics the binding modes of novel PPO (Protoporphyrinogen Oxidase) inhibitors and SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

This guide provides a validated roadmap for:

-

Regioselective Synthesis: Overcoming the thermodynamic preference for N1-alkylation.

-

C3-Functionalization: Accessing "biaryl" herbicide pharmacophores via C-H activation.

-

Biological Screening: A standardized protocol for evaluating herbicidal potency.

Chemical Architecture & Reactivity Profile

The core challenge in working with indazoles is controlling the tautomeric equilibrium. 1H-indazole is thermodynamically more stable (by ~2-4 kcal/mol) than 2H-indazole. Standard alkylation of 5-chloro-1H-indazole typically yields a 9:1 mixture favoring the N1 isomer, which is often biologically inactive for specific agrochemical targets.

Key Structural Features:

-

N2-Methyl Group: Increases lipophilicity (LogP) and prevents tautomeric shifting, essential for consistent receptor binding.

-

C5-Chlorine: A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to install lipophilic tails.

-

C3-Position: The most reactive site for electrophilic substitution or direct C-H arylation, allowing for rapid library expansion.

Visualizing the Synthesis Challenge

Figure 1: The Cadogan Cyclization route (top) is preferred over direct methylation (bottom) to ensure exclusive formation of the 2H-isomer.

Protocol A: Regioselective Synthesis (The "Gold Standard")

Objective: Synthesize 5-Chloro-2-methyl-2H-indazole with >98% isomeric purity. Rationale: We utilize a de novo cyclization strategy (Cadogan reductive cyclization) rather than alkylation to avoid N1/N2 isomer separation issues.

Materials:

-

5-Chloro-2-nitrobenzaldehyde (CAS: 6628-86-0)

-

Methylamine (2.0 M in THF)

-

Tri-n-butylphosphine (

) or Triethyl phosphite ( -

Solvent: t-Butyl alcohol or Toluene

Step-by-Step Methodology:

-

Imine Formation:

-

Charge a reaction vessel with 5-Chloro-2-nitrobenzaldehyde (10 mmol) and anhydrous THF (20 mL).

-

Add Methylamine (12 mmol, 1.2 eq) dropwise at 0°C.

-

Stir at room temperature for 2 hours. Monitor by TLC (disappearance of aldehyde).

-

Note: The imine intermediate is often stable enough to be used directly but can be concentrated if needed.

-

-

Reductive Cyclization (Cadogan):

-

Dissolve the crude imine in t-Butyl alcohol (30 mL).

-

Add Tri-n-butylphosphine (25 mmol, 2.5 eq) under nitrogen atmosphere.

-

CRITICAL: Heat to reflux (85°C) for 12 hours. The phosphorus reagent acts as an oxygen acceptor, driving the nitro group reduction and subsequent N-N bond formation.

-

Safety: This reaction generates phosphine oxides. Ensure adequate ventilation.

-

-

Purification:

-

Concentrate the solvent.[1]

-

Dilute with Ethyl Acetate and wash with water (3x) to remove phosphorus byproducts.

-

Purify via silica gel chromatography (Hexane:EtOAc 4:1).

-

Yield Expectation: 75-85% as a pale yellow solid.

-

Protocol B: C3-Functionalization (Library Generation)

Objective: Install an aryl group at the C3 position to mimic PPO-inhibiting herbicides (e.g., Flumioxazin analogs). Mechanism: Pd-catalyzed C-H activation allows direct arylation without pre-halogenation of the C3 position.

Reaction Scheme: 5-Cl-2-Me-Indazole + Ar-I -> [Pd(OAc)2, Ag2CO3] -> 3-Aryl-5-Cl-2-Me-Indazole

Workflow:

-

Reagents:

-

Substrate: 5-Chloro-2-methyl-2H-indazole (1.0 eq)

-

Coupling Partner: Aryl Iodide (e.g., 2,4-dichloro-iodobenzene) (1.5 eq)

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Oxidant/Base: Ag2CO3 (2.0 eq) - Essential for regenerating the Pd(II) species in C-H activation.

-

Additive: Pivalic acid (30 mol%) - Acts as a proton shuttle.

-

-

Conditions:

-

Solvent: 1,4-Dioxane.

-

Temperature: 110°C in a sealed tube for 16 hours.

-

-

Workup:

-

Filter through a Celite pad to remove silver salts.

-

The resulting 3-aryl-indazole is the core scaffold for herbicidal screening.

-

Protocol C: Herbicidal Activity Screening (Pre-Emergence)

Objective: Evaluate the efficacy of the synthesized library against key weed species (e.g., Echinochloa crus-galli).

Experimental Setup:

| Parameter | Specification |

| Target Species | Echinochloa crus-galli (Barnyard grass), Amaranthus retroflexus (Redroot pigweed) |

| Soil Medium | Sandy loam (pH 6.5, 2% organic matter) |

| Application Method | Pre-emergence surface spray |

| Dosage Range | 250 g/ha, 125 g/ha, 62.5 g/ha (Active Ingredient) |

| Replicates | 4 pots per concentration |

Procedure:

-

Sowing: Fill 10cm pots with soil. Sow 15 seeds of the target weed per pot. Cover with 0.5cm of soil.

-

Formulation: Dissolve the test compound (C3-arylated indazole) in Acetone:Water (1:9) with 0.1% Tween-20.

-

Application: Spray the soil surface immediately after sowing using a laboratory track sprayer calibrated to deliver 500 L/ha water volume.

-

Incubation: Place pots in a greenhouse (25°C day / 20°C night, 14h photoperiod).

-

Assessment:

-

14 Days After Treatment (DAT): Score visual injury (0 = no effect, 100 = complete death).

-

Measurement: Record fresh weight of surviving shoots.

-

Data Interpretation (Example):

-

>80% Inhibition at 125 g/ha: Indicates a "Hit" compound worthy of lead optimization.

-

Bleaching/Necrosis: Suggests PPO inhibition mechanism (typical for 2H-indazoles).

Agrochemical Discovery Workflow

The following diagram illustrates how 5-Chloro-2-methyl-2H-indazole integrates into a modern "Scaffold Hopping" campaign.

Figure 2: Workflow for transitioning from tetrahydro-indazole herbicides to stable 2H-indazole aromatic analogs.

References

-